molecular formula C24H27N3O2 B12019753 N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide CAS No. 612047-96-8

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide

Cat. No.: B12019753
CAS No.: 612047-96-8
M. Wt: 389.5 g/mol
InChI Key: UUCKEWFAKCXVHO-KOEQRZSOSA-N
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Description

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide typically involves a multi-step process:

    Formation of the Schiff Base: The initial step involves the condensation of 4-methoxybenzaldehyde with an amine to form the Schiff base.

    Cyclization: The Schiff base undergoes cyclization with a suitable reagent to form the tetrahydrocarbazole ring.

    Amidation: The final step involves the reaction of the tetrahydrocarbazole derivative with a propanoyl chloride to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group and the tetrahydrocarbazole ring.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Depending on the substituent, products can range from halogenated derivatives to alkylated or acylated compounds.

Scientific Research Applications

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a specific enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Used in similar synthetic applications but lacks the complex structure of the tetrahydrocarbazole ring.

    Ringer’s lactate solution: While not structurally similar, it serves as a comparison in terms of its application in biological systems.

Uniqueness

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in both synthetic and medicinal chemistry.

Properties

CAS No.

612047-96-8

Molecular Formula

C24H27N3O2

Molecular Weight

389.5 g/mol

IUPAC Name

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide

InChI

InChI=1S/C24H27N3O2/c1-17(18-11-13-19(29-2)14-12-18)25-26-24(28)15-16-27-22-9-5-3-7-20(22)21-8-4-6-10-23(21)27/h3,5,7,9,11-14H,4,6,8,10,15-16H2,1-2H3,(H,26,28)/b25-17+

InChI Key

UUCKEWFAKCXVHO-KOEQRZSOSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)/C4=CC=C(C=C4)OC

Canonical SMILES

CC(=NNC(=O)CCN1C2=C(CCCC2)C3=CC=CC=C31)C4=CC=C(C=C4)OC

Origin of Product

United States

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